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molecular formula C12H17ClO2S B8637199 (4-Chlorophenyl)(2,2-diethoxyethyl)sulfane

(4-Chlorophenyl)(2,2-diethoxyethyl)sulfane

Cat. No. B8637199
M. Wt: 260.78 g/mol
InChI Key: DITSTKIBLGMPGX-UHFFFAOYSA-N
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Patent
US09373794B2

Procedure details

In a 250 mL 2-neck round flask, 4-chlorobenzenethiol (10.0 g, 69 mmol), K2CO3 (9.52 g, 69 mmol), and dimethylformamide (DMF) (100 mL) were poured and stirred, and then 2-bromo-1,1-diethoxyethane (16.3 g, 82.8 mmol) was dissolved in dimethylformamide (100 mL) and gradually added to the aforementioned mixture solution at 0° C. After the reaction, an organic solvent was extracted with ethyl acetate (EtOAc) (250 mL) and water (200 mL), and then dried over MgSO4. After column chromatography using ethyl acetate/petroleum ether (EtOAc/PE=1:60), the solution was distilled in vacuum to give 9.0 g of yellow oil (50% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:16][CH:17]([O:21][CH2:22][CH3:23])[O:18][CH2:19][CH3:20]>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:16][CH:17]([O:21][CH2:22][CH3:23])[O:18][CH2:19][CH3:20])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
9.52 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
BrCC(OCC)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
gradually added to the aforementioned mixture solution at 0° C
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
an organic solvent was extracted with ethyl acetate (EtOAc) (250 mL) and water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
the solution was distilled in vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SCC(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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